4-tert-Butoxy-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

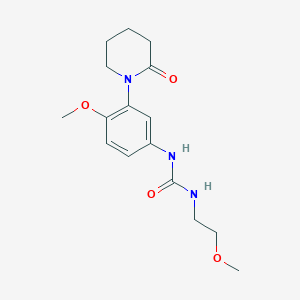

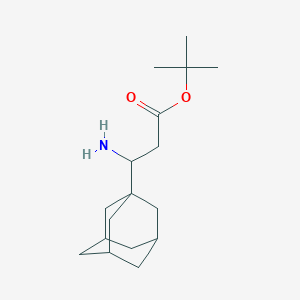

“4-tert-Butoxy-2-butanone” is a chemical compound with the molecular formula C8H16O2 . Its average mass is 144.211 Da and its monoisotopic mass is 144.115036 Da .

Synthesis Analysis

The synthesis of “4-tert-Butoxy-2-butanone” involves several steps. One method involves the use of para-chlorophenol and iso-butylene as main reaction materials . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis

The molecular structure of “4-tert-Butoxy-2-butanone” consists of a butoxy group attached to the second carbon of a butanone molecule . The molecular formula is C8H16O2 .Scientific Research Applications

Molecular Complex Studies

A study by Evangelisti and Caminati (2011) focused on the molecular complex tert-butanol⋯1,4-dioxane, utilizing pulsed jet Fourier transform microwave investigation. They identified a conformer where tert-butanol acts as a proton donor, indicating potential interactions and stability in molecular complexes involving tert-butanol derivatives like 4-tert-Butoxy-2-butanone (Evangelisti & Caminati, 2011).

Synthetic Ion Channels

Ali et al. (2012) demonstrated the use of photolabile protecting groups related to 4-tert-Butoxy-2-butanone in the optical gating of synthetic ion channels. Their work highlights the potential of such compounds in developing nanofluidic devices for controlled release, sensing, and information processing applications (Ali et al., 2012).

Biofuel Production

Lan and Liao (2011) explored the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, involving pathways that could be related to the utilization of compounds like 4-tert-Butoxy-2-butanone. Their research underscores the role of such compounds in sustainable biofuel production (Lan & Liao, 2011).

Hydrogenation Studies

Research by Hiyoshi et al. (2007) on the hydrogenation of tert-butylphenols in supercritical carbon dioxide solvent could provide insights into the reactivity and potential applications of 4-tert-Butoxy-2-butanone in catalysis and material science (Hiyoshi et al., 2007).

Separation Processes

Gupta et al. (2016) investigated the separation of compounds including tert-butanol from aqueous solutions using HEPES-Na as an auxiliary agent. This study may have implications for the separation and purification processes involving 4-tert-Butoxy-2-butanone in industrial applications (Gupta et al., 2016).

Safety And Hazards

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDOTPGPCPLNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butoxy-2-butanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)

![2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)

![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)